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molecular formula C8H8ClNO2 B1356753 Methyl 2-chloro-4-methylnicotinate CAS No. 217811-63-7

Methyl 2-chloro-4-methylnicotinate

Cat. No. B1356753
M. Wt: 185.61 g/mol
InChI Key: RJQVQDYEBIHZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08410134B2

Procedure details

2-Chloro-4-methyl-nicotinic acid methyl ester (1 g. 5.4 mmol) was dissolved in THF (10 mL) and cooled to −78° C. and DIBAL (1 M in toluene) was added via a syringe (14.4 mL. 21.6 mmol). The reaction mixture was allowed to warm to RT over a period of 4 h. Additional DIBAL (5 mL. 5 mmol) was added and the reaction was stirred at RT for 1 h before cooled to −20° C. Water (2 mL). sat. Na2CO3 solution (1.5 mL). aqueous NH3 (3 mL) and ACN (70 mL) were added. After vigorous stirring for 30 min. the suspension was centrifuged and the precipitate suspended in a solution of ACN (100 mL) and concentrated aqueous NH3 (5 mL). After vigorous stirring for 30 min the suspension was centrifuged. The combined supernatants were concentrated in vacuo to yield crude (2-chloro-4-methyl-pyridin-3-yl)-methanol which was converted into the title compound according to the procedure described for the preparation of 3-bromo-5-chloro-4-(tetrahydro-pyran-2-yloxymethyl)-pyridine. MS (m/z): 158.0 [M+H+].
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
1.5 mL
Type
reactant
Reaction Step Five
Name
Quantity
3 mL
Type
reactant
Reaction Step Six
Name
Quantity
70 mL
Type
solvent
Reaction Step Six
Name
Quantity
5 mL
Type
reactant
Reaction Step Seven
Name
Quantity
100 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[C:9]([CH3:10])=[CH:8][CH:7]=[N:6][C:5]=1[Cl:11].CC(C[AlH]CC(C)C)C.C([O-])([O-])=O.[Na+].[Na+].N>C1COCC1.C(#N)C.O>[Cl:11][C:5]1[C:4]([CH2:3][OH:2])=[C:9]([CH3:10])[CH:8]=[CH:7][N:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
COC(C1=C(N=CC=C1C)Cl)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Five
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Six
Name
Quantity
3 mL
Type
reactant
Smiles
N
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)#N
Step Seven
Name
Quantity
5 mL
Type
reactant
Smiles
N
Step Eight
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT over a period of 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
before cooled to −20° C
STIRRING
Type
STIRRING
Details
After vigorous stirring for 30 min. the suspension
Duration
30 min
STIRRING
Type
STIRRING
Details
After vigorous stirring for 30 min the suspension
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The combined supernatants were concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC=CC(=C1CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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